N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a 1,3-benzodioxole substituent at the 4-position of the thiazole ring. The 1,3-benzodioxole moiety, a fused bicyclic system with two oxygen atoms, is known to enhance metabolic stability and influence binding interactions in medicinal chemistry. This compound shares structural similarities with several bioactive thiazole derivatives, making it a candidate for comparative studies in pharmacological and physicochemical properties .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7(15)13-12-14-9(5-18-12)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCNWSRYMJPLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328361 | |
| Record name | N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406925-20-0 | |
| Record name | N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is often synthesized through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an appropriate halogenating agent to form the thiazole ring.
Acetamide Group Introduction: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer properties and ability to modulate biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key Compounds Analyzed :
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (6a) Substituent: 4-Hydroxy-3-methoxyphenyl (electron-donating groups). Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM for COX-1, 11.65 mM for COX-2) . Key Difference: Replacing benzodioxole with methoxyphenyl reduces selectivity but retains anti-inflammatory activity.
N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)Ethyl]Piperazin-1-yl}-1,3,4-Thiadiazol-2-yl)Acetamide (Egalognastat)
- Substituent : Benzodioxole linked via ethyl-piperazine-thiadiazole.
- Activity : O-GlcNAcase enzyme inhibitor, highlighting the benzodioxole’s role in targeting glycosidase enzymes .
2-(4-Fluorophenyl)-N-[4-(5-Methylfuran-2-yl)-1,3-Thiazol-2-yl]Acetamide (851213-32-6)
- Substituent : 4-Fluorophenyl and furan.
- Relevance : Fluorine enhances electronegativity, while furan introduces a heteroaromatic ring with distinct π-orbital interactions .
N-[4-(m-Chlorophenyl)-1,3-Thiazol-2-yl]-2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)Acetamide (3g)
- Substituent : m-Chlorophenyl (electron-withdrawing group).
- Activity : Potent α-glucosidase inhibitor (63% inhibition), suggesting electron-withdrawing groups enhance enzyme targeting .
Physicochemical Comparison :
- LogP Trends : Benzodioxole’s lipophilic nature increases LogP compared to 6a’s polar methoxyphenyl group.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Benzodioxole’s oxygen atoms may engage in intramolecular hydrogen bonds (e.g., S···O interactions as in ), enhancing stability .
- Graph Set Analysis : Benzodioxole derivatives often form cyclic hydrogen-bonding motifs (e.g., Etter’s R₂²(8) patterns), influencing solubility and crystal morphology .
Biological Activity
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O3S. The structure features a benzodioxole moiety linked to a thiazole ring, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazoles and benzodioxoles. For instance, derivatives of benzodioxole have shown selective inhibition against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values lower than 10 µM against several tumor cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma) .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Huh7 | <10 |
| This compound | MDA-MB 231 | <10 |
| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Caco2 | 8 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases. Studies have shown that thiazole derivatives can inhibit DYRK1A kinase activity, which is implicated in cancer progression . This inhibition leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.
Other Biological Activities
In addition to anticancer properties, compounds containing the benzodioxole and thiazole moieties have been investigated for other pharmacological effects:
- Antidiabetic Effects : Some benzodioxole derivatives have demonstrated significant α-amylase inhibition (IC50 values around 0.68 µM), suggesting potential as antidiabetic agents .
Table 2: Summary of Biological Activities
| Activity Type | Compound | Effect | IC50 (µM) |
|---|---|---|---|
| Anticancer | This compound | Inhibition of cell proliferation | <10 |
| Antidiabetic | Benzodioxole derivative | α-amylase inhibition | 0.68 |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various thiazole derivatives against cancer cell lines, this compound showed promising results with significant reductions in cell viability at low concentrations. The study utilized dose-response curves to determine IC50 values across multiple cell lines.
Case Study 2: In Vivo Studies
Further investigations into the in vivo effects of benzodioxole derivatives have been conducted using streptozotocin-induced diabetic mice models. These studies indicated that certain compounds could effectively lower blood glucose levels while exhibiting minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
